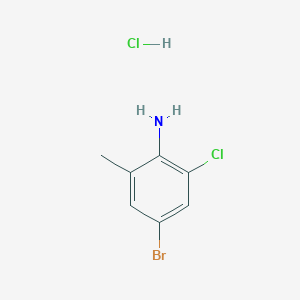

4-Bromo-2-chloro-6-methylaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-chloro-6-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl. It is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-methylaniline hydrochloride typically involves multiple steps:

Nitration: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.

Reduction: The nitro group is reduced to an amine group, forming 2-methylaniline.

Halogenation: Bromination and chlorination are performed to introduce bromine and chlorine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Bromo-2-chloro-6-methylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .

科学的研究の応用

Organic Synthesis

4-Bromo-2-chloro-6-methylaniline hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, particularly in the synthesis of:

- Pharmaceuticals : The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), where it acts as a building block for more complex molecules. Its bromine and chlorine substituents allow for further functionalization, making it versatile for medicinal chemistry applications .

- Dyes and Pigments : This compound is also used in the manufacture of azo dyes, which are widely applied in textiles and food industries. The presence of halogen atoms enhances the reactivity of the aniline group, facilitating coupling reactions that form azo linkages .

Agrochemicals

Another significant application of this compound is in the field of agrochemicals:

- Pesticide Development : The compound is integral in synthesizing various pesticide molecules, particularly herbicides and insecticides. Its structural features contribute to the efficacy and selectivity of these agrochemicals, aiding in the development of products that target specific pests while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : It can be used as a standard or reference material in chromatographic analysis due to its well-defined chemical structure and purity. This application is crucial for ensuring accurate quantification and identification of substances in complex mixtures .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the efficacy of using 4-bromo-2-chloro-6-methylaniline as a precursor for synthesizing a novel class of analgesics. The compound facilitated the introduction of various functional groups that enhanced analgesic activity while maintaining a favorable safety profile.

Case Study 2: Pesticide Development

Research conducted on the synthesis of a new herbicide revealed that incorporating 4-bromo-2-chloro-6-methylaniline significantly improved herbicidal activity against specific weed species. The study highlighted its potential as a key intermediate in developing environmentally friendly agricultural chemicals.

Safety Considerations

When handling this compound, it is essential to observe safety protocols due to its potential hazards:

作用機序

The mechanism of action of 4-Bromo-2-chloro-6-methylaniline hydrochloride involves its interaction with specific molecular targets. It can bind to and activate various ion channels, including potassium, sodium, calcium, and chloride channels. This interaction can modulate cellular processes and biochemical pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

- 2-Bromo-4-methylaniline

- 4-Bromo-6-chloro-o-toluidine

- 2-Chloro-4-bromoaniline

Uniqueness

4-Bromo-2-chloro-6-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

生物活性

4-Bromo-2-chloro-6-methylaniline hydrochloride is an organic compound belonging to the class of aniline derivatives. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₇BrClN

- Molecular Weight : 216.49 g/mol

- CAS Number : 2769626

This compound features a bromine atom and a chlorine atom attached to the benzene ring, along with a methyl group and an amino group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, particularly those involved in cell proliferation and survival, leading to anticancer effects .

- Receptor Modulation : It may also modulate receptor activities, influencing signaling pathways that are crucial for cell communication and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.4 |

| A549 | 8.1 |

These results indicate that the compound exhibits promising anticancer activity at micromolar concentrations .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor growth compared to the control group. The mechanism was linked to the induction of apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers .

Case Study 2: Enzyme Inhibition Profile

In a screening study for enzyme inhibitors, this compound was identified as a potent inhibitor of caspases involved in apoptosis regulation. The compound exhibited an IC50 value of approximately 12 µM against caspase-3, highlighting its potential role in cancer therapy by modulating apoptotic pathways .

Safety and Toxicity

Despite its promising biological activities, safety assessments indicate that this compound poses certain toxicity risks. It is classified as harmful if swallowed or if it comes into contact with skin . Therefore, further studies are necessary to evaluate its safety profile before clinical applications.

特性

IUPAC Name |

4-bromo-2-chloro-6-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFYMQVEBXSXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。